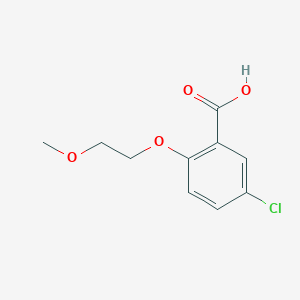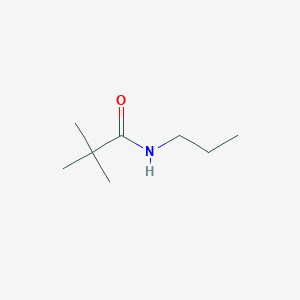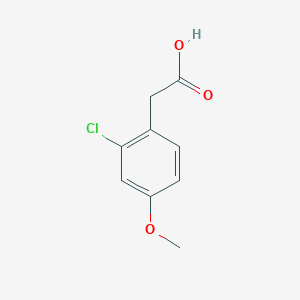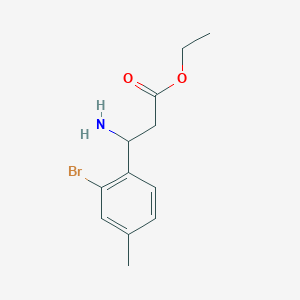![molecular formula C7H6N2O B1365023 1H-吡咯并[2,3-b]吡啶-6-醇 CAS No. 55052-26-1](/img/structure/B1365023.png)
1H-吡咯并[2,3-b]吡啶-6-醇
描述
1H-Pyrrolo[2,3-b]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H6N2O.
科学研究应用
1H-Pyrrolo[2,3-b]pyridin-6-ol has significant applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-6-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
1H-Pyrrolo[2,3-b]pyridin-6-ol interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridin-6-ol affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival . Therefore, the compound’s action can lead to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-6-ol can inhibit the proliferation of cancer cells and induce apoptosis . Furthermore, it has been found to significantly inhibit the migration and invasion of cancer cells .
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-6-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity. The interaction between 1H-Pyrrolo[2,3-b]pyridin-6-ol and FGFRs involves binding to the receptor’s tyrosine kinase domain, which prevents the activation of downstream signaling pathways .
Cellular Effects
1H-Pyrrolo[2,3-b]pyridin-6-ol has been shown to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis. For instance, in breast cancer 4T1 cells, 1H-Pyrrolo[2,3-b]pyridin-6-ol significantly inhibits cell migration and invasion . The compound also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridin-6-ol involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, the compound inhibits the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, 1H-Pyrrolo[2,3-b]pyridin-6-ol may also interact with other biomolecules, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridin-6-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrrolo[2,3-b]pyridin-6-ol remains stable under specific conditions, allowing for prolonged inhibition of FGFRs and sustained suppression of cancer cell proliferation
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridin-6-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFRs and suppresses tumor growth without causing significant toxicity . At higher doses, potential toxic effects may be observed, including adverse impacts on normal cellular functions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridin-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidation and conjugation reactions, which are catalyzed by cytochrome P450 enzymes . These metabolic processes affect the compound’s bioavailability and overall efficacy. Understanding the metabolic pathways of 1H-Pyrrolo[2,3-b]pyridin-6-ol is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridin-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of 1H-Pyrrolo[2,3-b]pyridin-6-ol are essential for its therapeutic efficacy, ensuring that it reaches the intended sites of action.
Subcellular Localization
1H-Pyrrolo[2,3-b]pyridin-6-ol exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with FGFRs and other biomolecules, influencing its overall biochemical effects.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .
化学反应分析
1H-Pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridin-6-ol can be compared with other heterocyclic compounds such as:
- 1H-Pyrrolo[2,3-b]pyridin-4-ol
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
- Furo[3,2-b]pyridin-6-ol
These compounds share similar structural features but differ in their specific functional groups and positions, which can significantly influence their chemical reactivity and biological activity. The unique positioning of the hydroxyl group in 1H-Pyrrolo[2,3-b]pyridin-6-ol contributes to its distinct properties and applications .
属性
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-3-4-8-7(5)9-6/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPUTFNXIXSCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468055 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-26-1 | |
| Record name | 1,7-Dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55052-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)

![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)

